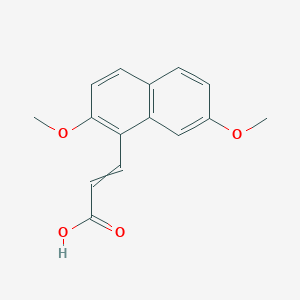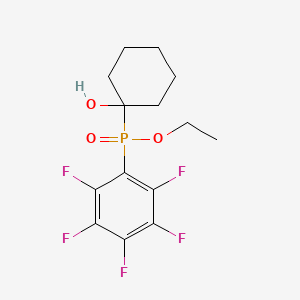
5-(4-Methoxyphenyl)-1-(4-nitrophenyl)triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxyphenyl)-1-(4-nitrophenyl)triazole: is a heterocyclic compound that features a triazole ring substituted with a 4-methoxyphenyl group and a 4-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-1-(4-nitrophenyl)triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methoxyphenylhydrazine with 4-nitrobenzoyl chloride in the presence of a base, followed by cyclization to form the triazole ring.
Reaction Conditions:
Reagents: 4-methoxyphenylhydrazine, 4-nitrobenzoyl chloride
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Methoxyphenyl)-1-(4-nitrophenyl)triazole: undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 5-(4-Hydroxyphenyl)-1-(4-nitrophenyl)triazole
Reduction: 5-(4-Methoxyphenyl)-1-(4-aminophenyl)triazole
Substitution: Various substituted triazoles depending on the reagents used
Aplicaciones Científicas De Investigación
5-(4-Methoxyphenyl)-1-(4-nitrophenyl)triazole: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Methoxyphenyl)-1-(4-nitrophenyl)triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
5-(4-Methoxyphenyl)-1-(4-nitrophenyl)triazole: can be compared with other similar compounds, such as:
5-(4-Methoxyphenyl)-1-phenyltriazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Phenyl-1-(4-nitrophenyl)triazole: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
5-(4-Hydroxyphenyl)-1-(4-nitrophenyl)triazole: The hydroxyl group provides different hydrogen bonding capabilities compared to the methoxy group.
The uniqueness of This compound lies in the combination of the methoxy and nitro groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
522628-43-9 |
|---|---|
Fórmula molecular |
C15H12N4O3 |
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
5-(4-methoxyphenyl)-1-(4-nitrophenyl)triazole |
InChI |
InChI=1S/C15H12N4O3/c1-22-14-8-2-11(3-9-14)15-10-16-17-18(15)12-4-6-13(7-5-12)19(20)21/h2-10H,1H3 |
Clave InChI |
SESNODCCSVPKJF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)[N+](=O)[O-] |
Solubilidad |
16.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-3-[(4-methoxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14169919.png)
![N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide](/img/structure/B14169922.png)
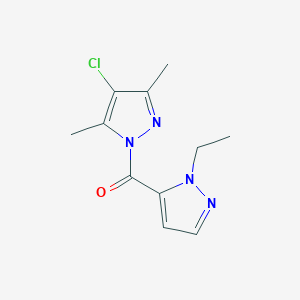
![3,7-Bis(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14169941.png)
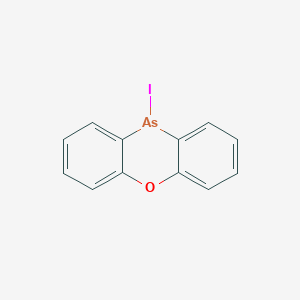
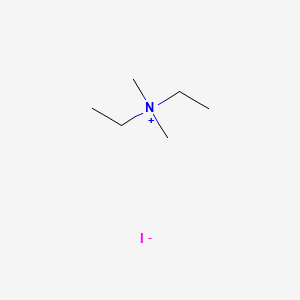
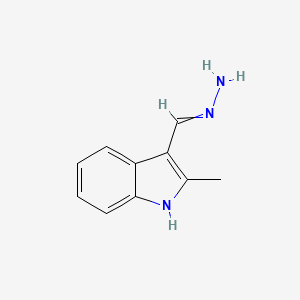
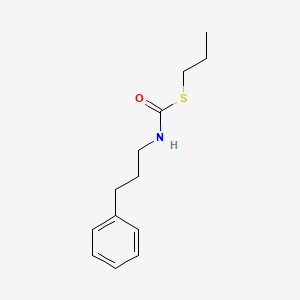
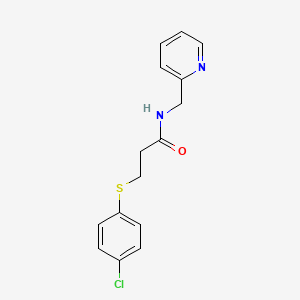
![2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14169983.png)
